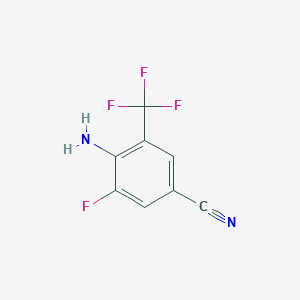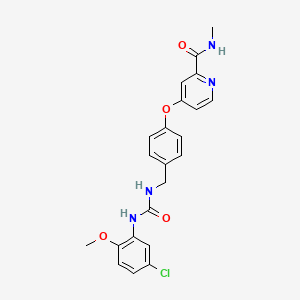
4-(4-((3-(5-chloro-2-methoxyphenyl)ureido)methyl)phenoxy)-N-methylpicolinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-((3-(5-chloro-2-methoxyphenyl)ureido)methyl)phenoxy)-N-methylpicolinamide is a complex organic compound with a molecular formula of C16H16ClN3O4 This compound is notable for its unique structure, which includes a picolinamide moiety linked to a chlorinated methoxyphenylurea group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-((3-(5-chloro-2-methoxyphenyl)ureido)methyl)phenoxy)-N-methylpicolinamide typically involves multiple steps. One common approach starts with the preparation of the intermediate 5-chloro-2-methoxyaniline, which is then reacted with isocyanates to form the corresponding urea derivative. This intermediate is further reacted with picolinamide derivatives under specific conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as chloroform or dichloromethane, and catalysts like palladium or copper complexes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
4-(4-((3-(5-chloro-2-methoxyphenyl)ureido)methyl)phenoxy)-N-methylpicolinamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like amines or thiols
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Aplicaciones Científicas De Investigación
4-(4-((3-(5-chloro-2-methoxyphenyl)ureido)methyl)phenoxy)-N-methylpicolinamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings
Mecanismo De Acción
The mechanism of action of 4-(4-((3-(5-chloro-2-methoxyphenyl)ureido)methyl)phenoxy)-N-methylpicolinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved often include signal transduction cascades and gene expression regulation .
Comparación Con Compuestos Similares
Similar Compounds
- 4-(3-(5-chloro-2-methoxyphenyl)ureido)phenyl N-methylcarbamate
- 4-((3-(5-chloro-2-methoxyphenyl)ureido)methyl)benzoic acid
- N-(5-chloro-2-hydroxyphenyl)urea derivatives
Uniqueness
Compared to similar compounds, 4-(4-((3-(5-chloro-2-methoxyphenyl)ureido)methyl)phenoxy)-N-methylpicolinamide stands out due to its picolinamide moiety, which imparts unique chemical and biological properties. This structural feature enhances its binding affinity to specific molecular targets, making it a valuable compound in various research applications .
Propiedades
Fórmula molecular |
C22H21ClN4O4 |
|---|---|
Peso molecular |
440.9 g/mol |
Nombre IUPAC |
4-[4-[[(5-chloro-2-methoxyphenyl)carbamoylamino]methyl]phenoxy]-N-methylpyridine-2-carboxamide |
InChI |
InChI=1S/C22H21ClN4O4/c1-24-21(28)19-12-17(9-10-25-19)31-16-6-3-14(4-7-16)13-26-22(29)27-18-11-15(23)5-8-20(18)30-2/h3-12H,13H2,1-2H3,(H,24,28)(H2,26,27,29) |
Clave InChI |
CEDLUALYYLNBRI-UHFFFAOYSA-N |
SMILES canónico |
CNC(=O)C1=NC=CC(=C1)OC2=CC=C(C=C2)CNC(=O)NC3=C(C=CC(=C3)Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



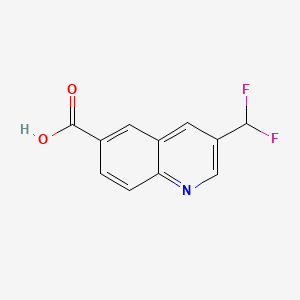
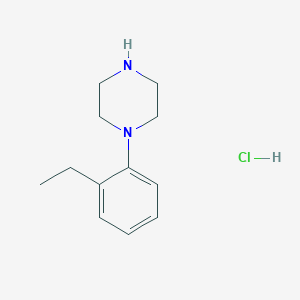
![Methyl 3-iodo-1H-pyrazolo[4,3-B]pyridine-7-carboxylate](/img/structure/B14033230.png)
![2,5-Dimethoxy-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14033235.png)
![6-(2,6-Dichloro-3,5-dimethoxyphenyl)-2-(methylsulfonyl)pyrido[2,3-D]pyrimidin-7(8H)-one](/img/structure/B14033237.png)
![Imidazo[1,2-a]pyridine,7-bromo-3-(chloromethyl)-](/img/structure/B14033238.png)
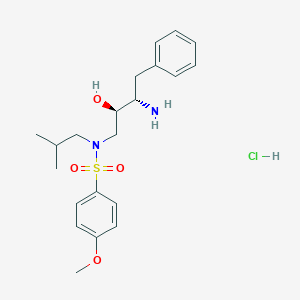
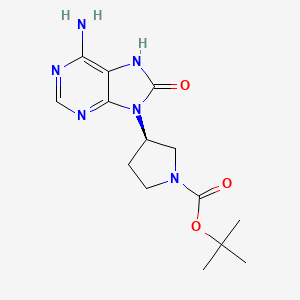

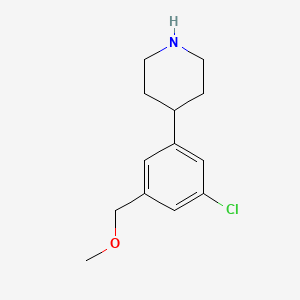

![6-Chloropyrrolo[3,2-b]pyridine-1-carboxylic acid tert-butyl ester](/img/structure/B14033276.png)
